(2-Amino-3-bromophenyl)(phenyl)methanone
Description
Properties
IUPAC Name |
(2-amino-3-bromophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKHLGGXZTJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676789 | |
| Record name | (2-Amino-3-bromophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808760-02-3 | |
| Record name | (2-Amino-3-bromophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of benzophenone derivatives using bromine in the presence of a solvent like dichloromethane at low temperatures . The resulting brominated product is then subjected to amination reactions to introduce the amino group .
Industrial Production Methods
Industrial production of (2-Amino-3-bromophenyl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-bromophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview:
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer drugs and other therapeutic agents. Its unique structure allows for modifications that can enhance biological activity.
Case Studies:
- Cancer Drug Synthesis: Research indicates that derivatives of (2-Amino-3-bromophenyl)(phenyl)methanone exhibit potent activity against various cancer cell lines. For example, compounds derived from this structure have shown promising results in inhibiting protein farnesyltransferase, a target for cancer therapy .
Material Science
Overview:
In material science, this compound is utilized in developing advanced materials such as organic semiconductors. These materials are essential for creating efficient electronic devices like solar cells and LEDs.
Applications:
- Organic Electronics: The compound's ability to form stable films makes it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Research has demonstrated that incorporating this compound into polymer matrices can enhance the performance of electronic devices .
Biochemical Research
Overview:
The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Its inhibitory properties make it a valuable tool for understanding disease mechanisms.
Research Findings:
- Enzyme Inhibition Studies: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, offering insights into potential therapeutic targets for diseases like cancer and metabolic disorders .
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Protein Farnesyltransferase | Competitive Inhibition | |
| Metabolic Enzyme X | Non-competitive Inhibition |
Agricultural Chemistry
Overview:
The compound has potential applications in agricultural chemistry, particularly in developing agrochemicals such as pesticides and herbicides.
Case Studies:
Mechanism of Action
The mechanism of action of (2-Amino-3-bromophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (logS) |
|---|---|---|---|
| (2-Amino-3-bromophenyl)(phenyl)methanone | ~290 | 4.15 | -5.2 (moderate) |
| (2-Aminophenyl)(phenyl)methanone | 197.23 | 3.2 | -4.1 (high) |
| (3-Bromophenyl)(phenyl)methanone | 261.11 | 3.8 | -5.8 (low) |
Biological Activity
(2-Amino-3-bromophenyl)(phenyl)methanone, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and other bioactive effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure features a bromine atom and an amino group on the phenyl ring, which are significant for its biological activity. The molecular formula is C13H10BrN, and its molecular weight is approximately 270.13 g/mol.
Antitumor Activity
Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, the compound showed a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 0.01 µM against several evaluated cancer cell lines, indicating potent antiproliferative activity .
Table 1: Antitumor Activity of this compound
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-435 | <0.01 |
| HCT116 | <0.01 |
| A549 | <0.01 |
| U87 MG | <0.01 |
This compound's structural modifications, particularly the presence of bromine and amino groups, enhance its interaction with cellular targets involved in cancer proliferation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. It demonstrated significant activity against various bacterial strains. Case studies reveal that the compound's derivatives possess broad-spectrum antimicrobial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may inhibit key enzymes involved in cellular proliferation and survival pathways, such as PI3K and mTOR pathways . Additionally, it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- In Vivo Studies : A study involving murine models showed that administration of this compound resulted in significant tumor regression compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with tumor inhibition .
- Combination Therapy : Another study explored the efficacy of combining this compound with conventional chemotherapeutics. The results indicated enhanced antitumor effects when used in conjunction with doxorubicin, suggesting potential for combination therapy in clinical settings .
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.
Q & A
Q. Q1. What spectroscopic techniques are recommended for characterizing (2-amino-3-bromophenyl)(phenyl)methanone?
A1:
- FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N–H bend for the amine group at ~1600 cm⁻¹) .
- NMR : Use ¹H-NMR to resolve aromatic protons and substituent effects (e.g., bromine-induced deshielding) and ¹³C-NMR to confirm carbonyl (C=O) and quaternary carbons. Integration ratios help verify substitution patterns .
- Elemental Analysis : Validate molecular formula (C₁₃H₁₀BrNO) by comparing experimental and theoretical C/H/N/Br percentages .
Q. Q2. How can synthetic routes for this compound be optimized to improve yield?
A2:
- Cyclocondensation Reactions : Use a three-component approach (e.g., β-diketone, arylaldehyde, guanidine) with catalytic acid (e.g., HCl) to enhance reaction efficiency. Monitor temperature (70–80°C) to avoid side products .
- Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges during bromination or functionalization of the phenyl ring be addressed?
A3:
- Directing Groups : The amino group (-NH₂) acts as a strong ortho/para director. Use electrophilic bromination (e.g., Br₂/FeBr₃) to target the para position relative to the amine. For meta substitution, employ Friedel-Crafts acylation followed by bromine displacement .
- Steric Effects : Steric hindrance from the phenyl group may favor substitution at the less hindered 3-bromo position. Computational modeling (DFT) can predict preferred sites .
Q. Q4. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?
A4:
- 2D-NMR : Use HSQC and HMBC to correlate proton-carbon couplings and resolve overlapping signals in aromatic regions .
- Deuteration : Replace exchangeable protons (e.g., -NH₂) with deuterium to simplify ¹H-NMR spectra .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., bond angles, substituent orientation) via single-crystal diffraction. Compare with analogous structures (e.g., Acta Cryst. data for brominated methanones) .
Q. Q5. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
A5:
- Chiral Catalysts : Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to induce asymmetry during aryl bond formation .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) to separate enantiomers during synthesis .
Q. Q6. What experimental designs are suitable for evaluating bioactivity (e.g., antimicrobial effects)?
A6:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution. Include positive controls (e.g., ampicillin) and solvent controls (DMSO) .
- Efflux Pump Inhibition : Combine the compound with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) to assess synergy via checkerboard assays .
Q. Q7. How can computational methods predict reactivity or stability under varying conditions?
A7:
- DFT Calculations : Optimize geometries (e.g., Gaussian software) to evaluate electronic effects (e.g., HOMO-LUMO gaps) and thermal stability. Compare with experimental DSC/TGA data .
- MD Simulations : Model solvation effects (e.g., in DMSO/water) to predict solubility and aggregation tendencies .
Data-Driven Challenges
Q. Q8. How to address discrepancies in reported antimicrobial activity across substituted methanones?
A8:
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity. For example, 3-bromo derivatives may show enhanced activity due to increased lipophilicity .
- Statistical Analysis : Apply multivariate regression to isolate influential factors (e.g., logP, polar surface area) .
Q. Q9. What crystallographic challenges arise in confirming the structure of brominated methanones?
A9:
- Crystal Growth : Use slow evaporation (e.g., ethanol/chloroform) to obtain high-quality crystals. Heavy atoms (Br) enhance X-ray scattering but may complicate phase determination .
- Disorder Modeling : Refine disordered bromine positions using constraints (e.g., ISOR/DFIX in SHELXL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
